molecular formula C11H13ClO B560750 2-Ethyl-3,5-dimethylbenzoyl chloride CAS No. 100126-62-3

2-Ethyl-3,5-dimethylbenzoyl chloride

Cat. No.: B560750
CAS No.: 100126-62-3
M. Wt: 196.674
InChI Key: RHBVHVQTFYNTLU-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethylbenzoyl chloride, also known as 2-Ethyl-3,5-dimethylbenzoyl chloride, is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.674. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3,5-dimethylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3,5-dimethylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100126-62-3

Molecular Formula

C11H13ClO

Molecular Weight

196.674

IUPAC Name

2-ethyl-3,5-dimethylbenzoyl chloride

InChI

InChI=1S/C11H13ClO/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6H,4H2,1-3H3

InChI Key

RHBVHVQTFYNTLU-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1C(=O)Cl)C)C

Synonyms

Benzoyl chloride, 2-ethyl-3,5-dimethyl- (6CI)

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of 2-Ethyl-3,5-dimethylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Ethyl-3,5-dimethylbenzoyl chloride . This document is structured for researchers and process chemists, focusing on the steric implications of the ortho-ethyl group and its utility in high-value organic synthesis.

Structure, Reactivity, and Synthetic Applications

Executive Summary

2-Ethyl-3,5-dimethylbenzoyl chloride is a specialized acyl chloride intermediate characterized by significant steric congestion at the carbonyl center. Unlike standard benzoyl chlorides, the presence of an ortho-ethyl group imposes a kinetic barrier to nucleophilic attack, enhancing hydrolytic stability while necessitating optimized conditions for acylation reactions. This compound serves as a critical building block in the synthesis of sterically hindered amides and esters, often employed to modulate the lipophilicity and metabolic stability of pharmaceutical candidates and agrochemicals.

Part 1: Structural Analysis & Physicochemical Profile

Molecular Geometry and Steric Environment

The reactivity profile of this molecule is defined by the 2-ethyl substituent .

  • Steric Shielding: The ethyl group at the C2 position rotates out of the aromatic plane, creating a "steric wall" that protects the carbonyl carbon. This reduces the rate of hydrolysis compared to 3,5-dimethylbenzoyl chloride.

  • Electronic Effects: The C3 and C5 methyl groups provide weak electron-donating inductive effects (+I), slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, but the steric effect is the dominant factor governing reactivity.

Physicochemical Properties

Note: Experimental values for this specific isomer are often proprietary. Values below represent high-confidence estimates based on structure-activity relationships (SAR) of homologous series (e.g., 2-ethylbenzoic acid derivatives).

PropertyData / EstimateRationale
Chemical Name 2-Ethyl-3,5-dimethylbenzoyl chlorideIUPAC Nomenclature
Precursor CAS 104175-25-9 (For 2-Ethyl-3,5-dimethylbenzoic acid)
Molecular Formula C₁₁H₁₃ClO-
Molecular Weight 196.67 g/mol -
Physical State Viscous Liquid / Low-melting SolidAsymmetry of the ethyl group lowers MP relative to the acid.
Boiling Point ~135–140°C (at 10 mmHg)Extrapolated from 3,5-dimethylbenzoyl chloride.
Solubility Soluble in DCM, THF, TolueneHydrolyzes in water/alcohols.
Reactivity Class Hindered ElectrophileOrtho-substitution retards SN2-like attack.

Part 2: Synthetic Pathways (The "How-To")

Preparation from Carboxylic Acid

The standard synthesis involves the chlorination of 2-Ethyl-3,5-dimethylbenzoic acid . Due to the steric bulk, thionyl chloride (SOCl₂) is preferred over oxalyl chloride for scale-up, often requiring catalytic DMF (Vilsmeier-Haack intermediate) to activate the reagent.

Protocol: Thionyl Chloride Mediated Chlorination
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and a caustic scrubber (NaOH trap) for HCl/SO₂ off-gassing.

  • Reagents: Charge 2-Ethyl-3,5-dimethylbenzoic acid (1.0 eq) and anhydrous Toluene (5 vol).

  • Activation: Add Thionyl Chloride (1.5 eq) dropwise.

  • Catalysis: Add DMF (0.05 eq) to form the reactive chloroiminium species.

  • Reaction: Heat to reflux (approx. 80–110°C) for 3–5 hours. Monitor via TLC (convert aliquot to methyl ester with MeOH) until acid is consumed.

  • Work-up: Distill off excess SOCl₂ and Toluene under reduced pressure.

  • Purification: Vacuum distillation yields the pure acid chloride.

Visualization of Synthesis Workflow

SynthesisWorkflow Figure 1: Catalytic Chlorination Workflow via Thionyl Chloride Start 2-Ethyl-3,5-dimethylbenzoic Acid (Solid) Reflux Reflux (3-5 hrs) HCl/SO2 Off-gassing Start->Reflux Mix Reagents SOCl2 + cat. DMF (Solvent: Toluene) Reagents->Reflux Intermediate Vilsmeier-Haack Active Species Intermediate->Reflux Reflux->Intermediate Activation Distillation Vacuum Distillation (Remove SOCl2) Reflux->Distillation Conversion Complete Product 2-Ethyl-3,5-dimethylbenzoyl Chloride (Liquid) Distillation->Product Yield >90%

Figure 1: Step-by-step synthetic workflow converting the hindered acid to the acid chloride.

Part 3: Reactivity & Mechanistic Insights

The "Ortho Effect" on Nucleophilic Substitution

In a standard Nucleophilic Acyl Substitution (NAS), a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. For 2-Ethyl-3,5-dimethylbenzoyl chloride, the 2-ethyl group destabilizes this transition state via steric repulsion.

  • Implication for Chemists:

    • Reaction Times: Expect reaction times to be 2–5x longer than benzoyl chloride.

    • Temperature: Reactions with weak nucleophiles (e.g., anilines) may require heating (>60°C).

    • Selectivity: This reduced reactivity can be exploited. In a molecule with multiple nucleophiles (e.g., a primary and secondary amine), this acid chloride will selectively acylate the less hindered/more reactive amine.

Mechanistic Pathway Visualization

Mechanism Figure 2: Steric Inhibition in Nucleophilic Acyl Substitution Substrate 2-Ethyl-3,5-dimethylbenzoyl Chloride TS Tetrahedral Intermediate (High Energy) Substrate->TS Attack (Slow Step) Nu Nucleophile (Nu:) Nu->TS Attack (Slow Step) Product Amide/Ester Product TS->Product Collapse LG Leaving Group (Cl-) TS->LG Steric STERIC CLASH (2-Ethyl Group) Steric->TS Destabilizes

Figure 2: Mechanistic diagram highlighting the energy barrier introduced by the ortho-ethyl substituent.

Part 4: Applications in Drug Discovery & Material Science[1]

Conformational Locking in Ligand Design

In Medicinal Chemistry, the "Magic Methyl" effect is well known. The "Magic Ethyl" effect of this compound is used to lock the conformation of a drug molecule. By forcing the carbonyl group out of planarity with the benzene ring, it can:

  • Improve binding affinity to specific hydrophobic pockets in enzymes (e.g., Kinases).

  • Prevent "flat" molecular conformations, improving solubility.

Metabolic Stability

The steric bulk around the carbonyl/amide bond protects the resulting drug molecule from enzymatic hydrolysis (e.g., by esterases or amidases) in the body. This is a common strategy to extend the half-life (


) of a drug.

Example Utility:

  • Agrochemicals: Synthesis of substituted benzamides used as fungicides, where environmental persistence is required.

  • Pharmaceuticals: Intermediate for lipid-modulating agents or specific GPCR ligands where the 3,5-dimethyl pattern mimics natural lipophilic ligands.

Part 5: Handling & Safety (HSE)

Hazard CategoryClassificationProtocol
Corrosivity Skin Corr. 1BDo not inhale. Use full sash height in fume hood. Wear butyl rubber gloves.
Reactivity Water ReactiveReacts violently with water to release HCl gas. Store under inert gas (Argon/N₂).
Storage Moisture SensitiveStore in tightly sealed glass containers with PTFE liners. Refrigerate (<8°C) to prevent slow degradation.

References

  • ChemicalBook. (2025). 2-ethyl-3,5-dimethylbenzoic acid Properties and CAS 104175-25-9. Link

  • National Institutes of Health (PubChem). (2025). 3,5-Dimethylbenzoyl chloride (Analogous Chemistry). Link

  • Google Patents. (2019). CN109851492A: Synthetic method of 3,5-dimethyl benzoyl chloride.[1] Link

  • BenchChem. (2025). Reactivity of Sterically Hindered Benzoyl Chlorides. Link

Sources

Solubility Profile of 2-Ethyl-3,5-dimethylbenzoyl chloride in Organic Solvents: A Framework for Prediction, Determination, and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Ethyl-3,5-dimethylbenzoyl chloride, a reactive acyl chloride intermediate crucial in the synthesis of pharmaceuticals and fine chemicals. In the absence of extensive published data for this specific molecule, this document outlines a predictive model based on physicochemical principles and provides a detailed, field-proven experimental protocol for accurate solubility measurement. Emphasis is placed on the causality behind experimental choices, self-validating protocols, and stringent safety measures required when handling this class of compounds. This guide is intended for researchers, process chemists, and drug development professionals who require a robust understanding of solubility for reaction optimization, solvent screening, and process safety.

Introduction: The Critical Role of Solubility in Process Chemistry

2-Ethyl-3,5-dimethylbenzoyl chloride is a substituted aromatic acyl chloride, a class of chemical intermediates prized for their high reactivity in acylation reactions. The efficiency, yield, and safety of processes involving this reagent are fundamentally governed by its interaction with the chosen solvent system. A well-characterized solubility profile is therefore not an academic exercise, but a critical prerequisite for:

  • Reaction Kinetics: Ensuring the reagent is fully dissolved at the desired concentration to enable homogenous reaction conditions and predictable kinetics.

  • Process Optimization: Selecting appropriate solvents for reaction, work-up, and purification to maximize yield and minimize impurities.

  • Safety and Handling: Identifying incompatible solvents with which the acyl chloride may react exothermically and developing safe storage and handling procedures.

  • Crystallization and Purification: Designing effective crystallization processes by understanding solubility curves in various anti-solvents.

This guide will first establish a theoretical framework for predicting solubility based on the molecule's structure and then detail a rigorous experimental methodology for its quantitative determination.

Physicochemical Analysis and Predictive Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.

Molecular Structure Analysis: The structure of 2-Ethyl-3,5-dimethylbenzoyl chloride features two distinct regions:

  • A Nonpolar Aromatic Core: A benzene ring substituted with one ethyl and two methyl groups. This large, hydrophobic portion dictates solubility in nonpolar organic solvents through van der Waals interactions.

  • A Highly Polar, Reactive Acyl Chloride Group (-COCl): This functional group possesses a strong dipole moment and is the site of chemical reactivity.

Based on this structure, a qualitative solubility profile can be predicted. The bulky, nonpolar aromatic backbone suggests good solubility in non-polar and moderately polar aprotic solvents. Conversely, the reactive acyl chloride group precludes the use of protic solvents like water or alcohols, as a chemical reaction (hydrolysis or alcoholysis) will occur rather than simple dissolution.[1][2]

Table 1: Predicted Solubility of 2-Ethyl-3,5-dimethylbenzoyl chloride in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XylenesHigh The aromatic structures of the solvent and solute allow for strong π-stacking and van der Waals interactions.
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents are moderately polar and can effectively solvate both the nonpolar and polar regions of the molecule without reacting.
Ethers Diethyl ether, Tetrahydrofuran (THF)High Ethers are good solvents for a wide range of organic compounds and can solvate the molecule effectively.
Polar Aprotic Acetone, Ethyl AcetateModerate to High These solvents possess a significant dipole moment that can interact with the acyl chloride group. Trace water must be avoided.
Hydrocarbons Hexanes, HeptaneLow to Moderate Solubility is driven only by van der Waals forces with the alkyl-aromatic part; the polar acyl chloride group is poorly solvated.
Protic (Reactive) Water, Methanol, EthanolReactive These solvents will react exothermically with the acyl chloride to form the corresponding carboxylic acid or ester. This is not a true solubility measurement.[3]
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with Caution While likely soluble, these solvents can sometimes contain impurities or degrade to species that can react with highly reactive acyl chlorides.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a gold-standard technique recognized for its accuracy and reliability.[4][5] This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analyte is quantified accurately without degradation.

Principle

An excess amount of 2-Ethyl-3,5-dimethylbenzoyl chloride is agitated in a specific solvent at a constant, controlled temperature for a sufficient period to allow the solution to become saturated. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 2-Ethyl-3,5-dimethylbenzoyl chloride (purity >98%)

  • Anhydrous grade organic solvents

  • Analytical balance (±0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stir plates

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Glass vials with PTFE-lined screw caps

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Vials: Add an excess of 2-Ethyl-3,5-dimethylbenzoyl chloride to several 4 mL glass vials. The excess should be clearly visible to ensure saturation is achievable.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired anhydrous solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached. A preliminary kinetic study can be run to confirm the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle. To ensure complete removal of solids, centrifuge the vials at high speed (e.g., 5000 rpm) for 10 minutes.

  • Sample Extraction: Carefully withdraw a small aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. This step is critical to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Quantification: Analyze the diluted sample by HPLC. The concentration of 2-Ethyl-3,5-dimethylbenzoyl chloride is determined by comparing the peak area to a pre-established calibration curve. A patent for determining acyl chlorides via derivatization followed by HPLC-DAD demonstrates the suitability of this analytical technique.[6]

Data Analysis and Reporting

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Results should be reported as the mean and standard deviation of at least three replicate measurements for each solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Equilibrium Method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to vial prep2 Add known volume of anhydrous solvent prep1->prep2 equil1 Seal vial and agitate at constant T (24h) prep2->equil1 equil2 Allow solids to settle (2-4h) equil1->equil2 sep1 Centrifuge vial to pellet excess solid equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22µm PTFE syringe filter sep2->sep3 quant1 Dilute sample into linear range sep3->quant1 quant2 Analyze via calibrated HPLC-UV quant1->quant2 quant3 Calculate Solubility (e.g., mg/mL) quant2->quant3 Result Final Solubility Data quant3->Result

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Mandatory Safety and Handling Protocols

Acyl chlorides are hazardous materials requiring strict safety protocols.[7][8][9] All handling must be performed by trained personnel.

  • Moisture Sensitivity: 2-Ethyl-3,5-dimethylbenzoyl chloride reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[10] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.[11][12]

  • Corrosivity: The compound causes severe skin burns and serious eye damage.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat.[11][13][14]

  • Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or HCl gas.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[12][16] Containers should be stored under an inert gas.[11]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use water.[11][15]

Conclusion

While specific solubility data for 2-Ethyl-3,5-dimethylbenzoyl chloride is not widely published, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the physicochemical properties of the molecule, a qualitative assessment of its solubility in various organic solvents can be made, facilitating initial solvent screening. For quantitative analysis, the detailed Isothermal Equilibrium Method provides an accurate and reproducible protocol. Adherence to the stringent safety precautions outlined is paramount to ensure the safe handling of this reactive and corrosive compound. This integrated approach of prediction, experimentation, and safety provides researchers with the necessary tools to confidently and effectively utilize 2-Ethyl-3,5-dimethylbenzoyl chloride in their synthetic endeavors.

References

  • Acetyl Chloride - SAFETY DATA SHEET. (2023, January 12). [Source Not Available].
  • Solubility Data Series - IUPAC. (n.d.). International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. Retrieved from [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Acetyl chloride - Safety Data Sheet. (2017, January 12). [Source Not Available].
  • IUPAC-NIST Solubility Database - Search UW-Madison Libraries. (n.d.). University of Wisconsin-Madison Libraries. Retrieved from [Link]

  • Subcommittee on Solubility and Equilibrium Data (SSED). (2024, February 23). IUPAC. Retrieved from [Link]

  • The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved from [Link]

  • Diphenylchloromethane acyl chloride - Solubility of Things. (n.d.). Educating Online. Retrieved from [Link]

  • Introduction to IUPAC-NIST Solubilities Database. (2006, March 15). National Institute of Standards and Technology. Retrieved from [Link]

  • Acetyl chloride | CH3COCl | CID 6367. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 4.10 Organic Synthesis and Analysis. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

  • An introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]

  • 3,5-Dimethylbenzoyl Chloride: Technical Specifications and Applications. (2025, March 2). [Source Not Available].
  • 3,5-Dimethylbenzoyl Chloride | C9H9ClO | CID 81088. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
  • 3,5-Dimethylbenzoyl - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved from [Link]

  • 3,5-Dimethylbenzoyl Chloride. (n.d.). Sinochem Nanjing Corporation. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and hazards for 2-Ethyl-3,5-dimethylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety protocol for 2-Ethyl-3,5-dimethylbenzoyl chloride (CAS 100126-62-3). It is designed for researchers and process chemists handling this specific intermediate, emphasizing the unique reactivity profile caused by its steric substitution pattern.

Hazard Profile, Reactivity Mechanisms, and Safe Handling Protocols

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

2-Ethyl-3,5-dimethylbenzoyl chloride is a specialized aromatic acyl chloride.[1] Unlike the ubiquitous benzoyl chloride, this molecule features a 2-ethyl substituent ortho to the carbonyl group. This structural feature introduces significant steric hindrance, which alters its reactivity kinetics compared to non-hindered analogs.

Table 1: Chemical Specification
PropertyData
Chemical Name 2-Ethyl-3,5-dimethylbenzoyl chloride
CAS Number 100126-62-3
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Physical State Liquid (at room temperature) or low-melting solid
Solubility Soluble in DCM, THF, Toluene; Decomposes in Water
Appearance Colorless to pale yellow liquid/solid
Functional Group Acid Chloride (-COCl)

Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited compared to commodity chemicals, its functional group chemistry dictates a Category 1 hazard profile. The primary physiological threat is the irreversible destruction of tissue upon contact and the generation of hydrochloric acid (HCl) gas upon exposure to moisture.

GHS Label Elements
  • Signal Word: DANGER

  • Hazard Pictograms:

    • GHS05 (Corrosion)[2][3]

    • GHS07 (Exclamation Mark - if applicable for STOT)[3]

Hazard Statements (H-Codes)
  • H314: Causes severe skin burns and eye damage.[4][5][6]

  • H318: Causes serious eye damage.[5][7]

  • H335: May cause respiratory irritation.[8]

  • EUH014: Reacts violently with water (Note: Due to sterics, reaction may be delayed but remains exothermic).

  • EUH029: Contact with water liberates toxic gas (HCl).

Reactivity & Stability: The "Steric Delay" Hazard

Expert Insight: The most critical safety nuance for 2-Ethyl-3,5-dimethylbenzoyl chloride is the false sense of security provided by the 2-ethyl group.

In unhindered benzoyl chlorides, hydrolysis is immediate and visible (fuming). In this molecule, the ethyl group at the ortho position creates a "steric gate" that retards the nucleophilic attack of water.

  • Risk: A spill may not fume immediately, leading personnel to believe it is stable.

  • Reality: Hydrolysis will proceed, generating heat and HCl gas over time or upon agitation/warming.

Mechanism of Hydrolysis

The following diagram illustrates the competitive forces: the electrophilicity of the carbonyl carbon versus the steric blockage by the 2-ethyl group.

HydrolysisMechanism Substrate 2-Ethyl-3,5-dimethylbenzoyl Chloride TS Tetrahedral Intermediate (Sterically Crowded) Substrate->TS Slow Nucleophilic Attack (Hindered by 2-Ethyl group) Water H₂O (Nucleophile) Water->TS Products 2-Ethyl-3,5-dimethylbenzoic Acid + HCl (Gas/Heat) TS->Products Collapse & Chloride Expulsion

Caption: Figure 1. Hydrolysis pathway showing the kinetic barrier introduced by the ortho-ethyl group, leading to potentially delayed HCl release.

Safe Handling & Storage Protocol

To ensure data integrity and personnel safety, this compound must be handled under strictly anhydrous conditions. The following workflow integrates engineering controls with PPE.

Engineering Controls
  • Primary: Handle inside a Nitrogen/Argon glovebox for solid handling or weighing.

  • Secondary: Chemical Fume Hood with a dedicated Schlenk line for liquid transfer.

  • Moisture Control: All glassware must be oven-dried (>120°C) and purged with inert gas.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for acid chlorides).

  • Skin: Nitrile gloves (double-gloved) or Butyl rubber (for prolonged exposure).

  • Respiratory: If outside a glovebox, use a respirator with Acid Gas (E) and Particulate (P3) cartridges.

Operational Workflow

HandlingProtocol Storage Storage (4°C, Under Argon/N₂, Parafilm Sealed) Prep Preparation (Oven-dry glassware, Inert Gas Purge) Storage->Prep Check Integrity Transfer Transfer (Cannula or Syringe technique) Prep->Transfer No Moisture Reaction Reaction (Maintain Inert Atmosphere) Transfer->Reaction Quench Quenching (Slow addition to Ice/NaHCO₃) Reaction->Quench Excess Reagent Waste Waste Disposal (Acidic Organic Waste) Quench->Waste pH Neutralization

Caption: Figure 2. End-to-end safety workflow emphasizing moisture exclusion and controlled quenching.

Quenching Protocol (Critical)

Never add water directly to the neat chemical.

  • Prepare a slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃) .

  • Dilute the reaction mixture or residue with an inert solvent (e.g., Dichloromethane).

  • Add the diluted mixture dropwise to the ice/base slurry with vigorous stirring.

  • Why? This controls the exotherm and neutralizes the HCl immediately as it forms.

Emergency Response

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance (risk of secondary burns).

  • Skin Contact: Immediate drenching in a safety shower for at least 15 minutes. Remove contaminated clothing under the shower.[6]

  • Eye Contact: Rinse cautiously with water for 15-20 minutes. Lift eyelids to ensure flushing of the cul-de-sac. Seek immediate ophthalmological attention.

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Full Face Respirator (Acid Gas) and chemically resistant suit.

  • Containment: Do not use water. Cover spill with dry lime, sand, or soda ash (Sodium Carbonate) to neutralize the acid.

  • Disposal: Sweep up carefully (avoiding dust/aerosol generation) and place in a hazardous waste container labeled "Corrosive/Acidic."

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81088 (3,5-Dimethylbenzoyl chloride - Analog Reference). Retrieved from [Link]

Sources

A Technical Guide to Substituted Benzoyl Chloride Derivatives: Synthesis, Reactivity, and Applications for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of substituted benzoyl chloride derivatives, a class of chemical intermediates essential to modern synthetic chemistry. As highly reactive acylating agents, their strategic use is fundamental in the development of pharmaceuticals, agrochemicals, and advanced polymers. We will move beyond simple procedural outlines to delve into the causal relationships behind synthetic choices, the mechanistic principles governing their reactivity, and the practical considerations for their application in research and development.

The Synthetic Landscape: Preparing Substituted Benzoyl Chlorides

The conversion of a substituted benzoic acid to its corresponding benzoyl chloride is a cornerstone of organic synthesis. The primary objective is to replace the hydroxyl group of the carboxylic acid with a chlorine atom, transforming a relatively poor leaving group (-OH) into an excellent one (-Cl). This activation dramatically increases the electrophilicity of the carbonyl carbon, priming it for a wide range of nucleophilic acyl substitution reactions.

Primary Synthetic Route: Chlorination of Substituted Benzoic Acids with Thionyl Chloride

This is arguably the most common and cost-effective laboratory method for preparing benzoyl chlorides. The reaction proceeds by converting the carboxylic acid into a highly reactive intermediate which then undergoes nucleophilic attack by the chloride ion.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen for its efficiency and the convenient nature of its byproducts. The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which are easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Solvent: Anhydrous conditions are critical as benzoyl chlorides react with water.[1] Inert solvents like 1,2-dichloroethane or toluene are often used. For some reactions, thionyl chloride itself can serve as the solvent if used in excess.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

Experimental Protocol: Synthesis of 2-(4-ethylphenoxymethyl)benzoyl chloride [2]

  • The starting material, 2-(4-ethylphenoxymethyl)benzoic acid, is suspended in anhydrous 1,2-dichloroethane.

  • Thionyl chloride is added to the mixture.

  • The reaction mixture is refluxed until the evolution of gaseous byproducts (SO₂ and HCl) ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation) to yield the crude benzoyl chloride, which can be used directly or purified further.

Alternative Synthetic Routes

While thionyl chloride is prevalent, other reagents are employed based on substrate sensitivity and desired purity.

  • Oxalyl Chloride ((COCl)₂): Often used for smaller-scale or more sensitive substrates. The reaction can be run at lower temperatures than with SOCl₂, and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[3]

  • From Substituted Benzaldehydes: A less common but viable route involves the free-radical chlorination of the corresponding benzaldehyde.[4] This method is useful when the substituted benzoic acid is less accessible than the aldehyde.[4]

Purification and Characterization

Purification is typically achieved by fractional distillation under reduced pressure to prevent thermal decomposition. Characterization relies on standard spectroscopic methods:

  • Infrared (IR) Spectroscopy: The most telling feature is the strong C=O stretching absorption, which shifts to a higher wavenumber (typically 1770-1800 cm⁻¹) compared to the parent carboxylic acid.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and the absence of the acidic proton from the starting material.[5]

Generalized Synthetic Workflow

The following diagram illustrates the central role of chlorinating agents in activating substituted benzoic acids.

SynthesisWorkflow SubstitutedBenzoicAcid Substituted Benzoic Acid (Ar-COOH) SubstitutedBenzoylChloride Substituted Benzoyl Chloride (Ar-COCl) SubstitutedBenzoicAcid->SubstitutedBenzoylChloride Activation ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) ChlorinatingAgent->SubstitutedBenzoylChloride Reagent Byproducts Gaseous Byproducts (SO₂, HCl, CO, CO₂) SubstitutedBenzoylChloride->Byproducts Removal Drives Reaction

Caption: General workflow for synthesizing substituted benzoyl chlorides.

The Dynamics of Reactivity: Mechanism and Substituent Effects

The utility of substituted benzoyl chlorides stems from their high reactivity in nucleophilic acyl substitution reactions. The rate and outcome of these reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring.

The Role of the Carbonyl Carbon

The carbonyl carbon in a benzoyl chloride is highly electrophilic due to the inductive electron withdrawal by both the carbonyl oxygen and the chlorine atom. A nucleophile attacks this carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, an excellent leaving group, to form the final product.[6]

Influence of Aromatic Substituents

The reaction rate is dictated by the electrophilicity of the carbonyl carbon. Substituents on the phenyl ring modulate this electrophilicity through resonance and inductive effects.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the ring and, by extension, from the carbonyl carbon. This increases the carbon's positive partial charge, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the ring. This reduces the electrophilicity of the carbonyl carbon, slowing down the rate of nucleophilic attack.[7]

The general order of reactivity is therefore: EWG-substituted > Unsubstituted > EDG-substituted benzoyl chloride.[7]

ReactivityInfluence cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂ EWG_Effect Increases Carbonyl Electrophilicity (δ+) EWG->EWG_Effect BenzoylChloride Substituted Benzoyl Chloride EWG->BenzoylChloride EWG_Rate FASTER Reaction Rate EWG_Effect->EWG_Rate EDG e.g., -OCH₃ EDG_Effect Decreases Carbonyl Electrophilicity (δ+) EDG->EDG_Effect EDG->BenzoylChloride EDG_Rate SLOWER Reaction Rate EDG_Effect->EDG_Rate Nucleophile Nucleophile (Nu:) Nucleophile->BenzoylChloride Attack

Caption: Influence of substituents on benzoyl chloride reactivity.

Key Reactions and Methodologies

A. Friedel-Crafts Acylation: This reaction forms a new carbon-carbon bond, attaching an acyl group to an aromatic ring to produce aromatic ketones.[8][9] It is a powerful tool for building molecular complexity.

Experimental Protocol: Acylation of Anisole [10]

  • Anisole is added to a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst like HBEA zeolite, is introduced.[8][10]

  • The substituted benzoyl chloride is added, typically dropwise, while controlling the temperature. The reaction is often exothermic.

  • The mixture is stirred at a specific temperature (e.g., 120°C) for a set period to ensure completion.[10]

  • The reaction is quenched by carefully adding it to a mixture of ice and acid to decompose the catalyst-ketone complex.

  • The organic product is extracted, washed, dried, and purified, usually by chromatography or recrystallization.

B. Amidation: The reaction with ammonia or primary/secondary amines yields amides, a functional group prevalent in biologically active molecules.[11]

Experimental Protocol: Synthesis of Benzamide [11]

  • Liquid ammonia is placed in a conical flask.

  • Benzoyl chloride is added in small portions with continuous shaking and cooling, as the reaction is exothermic.

  • After the addition is complete, the mixture is shaken for an additional 15-20 minutes.

  • The solid benzamide product precipitates from the solution.

  • The product is collected by filtration and can be recrystallized from cold water to improve purity.

Applications in Drug Development and Industry

The versatility of substituted benzoyl chlorides makes them indispensable intermediates across various scientific sectors.[4] Their ability to introduce a substituted benzoyl moiety is leveraged to synthesize a vast array of high-value compounds.

Substituted Benzoyl Chloride DerivativePrimary Application AreaExample of Final Product/UseCitation(s)
4-Nitrobenzoyl chloride PharmaceuticalsPrecursor to the local anesthetic procaine.[1]
4-Chlorobenzoyl chloride Polymer ChemistrySynthesis of 4-chloro-4'-hydroxybenzophenone, a monomer for high-performance polymers (e.g., PEEK).[1]
Unsubstituted Benzoyl Chloride Agrochemicals, PolymersIntermediate for herbicides, insecticides, and the production of benzoyl peroxide (a polymerization initiator).[5][12]
Various Substituted Derivatives PharmaceuticalsSynthesis of benzanilides as potential potassium channel activators for treating hypertension.[13]
Various Substituted Derivatives PharmaceuticalsUsed in the modification of natural products, like pinostrobin, to enhance anti-inflammatory activity.[14]

Safety and Handling

Benzoyl chlorides are hazardous chemicals that demand careful handling.

  • Toxicity and Corrosivity: They are lachrymatory (tear-inducing), corrosive, and skin irritants.[1]

  • Reactivity with Water: They react vigorously with water, including moisture in the air, to produce corrosive HCl gas.[1] All operations should be conducted in a well-ventilated fume hood using anhydrous techniques.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.

By understanding the principles of their synthesis, the nuances of their reactivity, and the breadth of their applications, researchers can effectively harness the synthetic power of substituted benzoyl chloride derivatives to advance scientific discovery.

References

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

  • Wilson, D. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available at: [Link]

  • PubMed. (2004, June 15). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Available at: [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Available at: [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Available at: [Link]

  • Slaninova, J., et al. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC. Available at: [Link]

  • Frontiers. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]

  • Bentley, T. W., et al. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride.... Available at: [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Available at: [Link]

  • MDPI. (2020, March 25). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • ResearchGate. (n.d.). Condensation of amino acids and substituted benzoyl chloride. Available at: [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

Sources

Synthesis pathways for generating 2-Ethyl-3,5-dimethylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Ethyl-3,5-dimethylbenzoyl Chloride

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of robust and scientifically validated pathways for the synthesis of 2-Ethyl-3,5-dimethylbenzoyl chloride, a potentially valuable intermediate in the fields of medicinal chemistry and materials science. Recognizing the absence of a direct, single-step synthesis method, this document details a logical, multi-step approach commencing from readily available starting materials. The core of this strategy involves the strategic formylation of a substituted aromatic precursor, followed by oxidation and subsequent chlorination. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and explains the causality behind procedural choices to ensure both reproducibility and a deep understanding of the reaction mechanisms. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction and Strategic Overview

2-Ethyl-3,5-dimethylbenzoyl chloride is a polysubstituted aromatic acyl chloride. While specific applications for this exact molecule are not widely documented, its structural motifs are present in various biologically active compounds and advanced materials. Acyl chlorides are highly reactive and serve as critical building blocks for creating more complex molecules, such as amides and esters, by reacting them with a wide range of nucleophiles.

The synthesis of this target molecule is non-trivial due to the specific arrangement of its substituents. A direct, single-step synthesis is not feasible. Therefore, a retrosynthetic analysis points to a two-stage strategy:

  • Synthesis of the Carboxylic Acid Precursor: The primary challenge is the regioselective synthesis of 2-Ethyl-3,5-dimethylbenzoic acid. This requires careful selection of a starting material and reaction conditions to ensure the correct placement of the carboxyl group on the substituted benzene ring.

  • Conversion to the Acyl Chloride: Once the precursor acid is obtained, it can be converted to the target acyl chloride using standard, high-yielding chlorination methods.

This guide will detail a plausible and robust pathway that addresses the key challenge of regioselectivity.

G cluster_0 Overall Synthetic Strategy Starting_Material 1-Ethyl-3,5-dimethylbenzene Intermediate_Aldehyde 2-Ethyl-3,5-dimethylbenzaldehyde Starting_Material->Intermediate_Aldehyde  Gattermann-Koch  Formylation Precursor_Acid 2-Ethyl-3,5-dimethylbenzoic Acid Intermediate_Aldehyde->Precursor_Acid  Oxidation   Target_Molecule 2-Ethyl-3,5-dimethylbenzoyl Chloride Precursor_Acid->Target_Molecule  Chlorination  

Figure 1. High-level overview of the proposed synthetic pathway.

Synthesis of the Precursor: 2-Ethyl-3,5-dimethylbenzoic Acid

The cornerstone of this entire synthesis is the regioselective construction of the 2-ethyl-3,5-dimethylbenzoic acid backbone. Our proposed route leverages a Gattermann-Koch formylation reaction on 1-ethyl-3,5-dimethylbenzene, followed by oxidation.

Rationale for Regioselectivity

The primary challenge in functionalizing 1-ethyl-3,5-dimethylbenzene is controlling the position of the incoming electrophile. The aromatic ring has three potential sites for electrophilic aromatic substitution: positions 2, 4, and 6.

  • Position 4: This position is electronically the most activated. It is para to the ethyl group and ortho to both methyl groups, receiving electron-donating contributions from all three substituents.

  • Positions 2 and 6: These positions are electronically similar, being ortho to the ethyl group and one of the methyl groups.

While position 4 is the most electronically favored, it is also the most sterically hindered, flanked by two methyl groups. The Gattermann-Koch reaction, which generates the electrophilic formyl cation ([HCO]+), is sensitive to steric hindrance[1]. This steric impediment at position 4 is the critical factor that favors the formylation at the less hindered but still highly activated 2 and 6 positions, leading to the desired 2-ethyl-3,5-dimethylbenzaldehyde intermediate.

Proposed Pathway and Experimental Protocols

Step 1: Gattermann-Koch Formylation of 1-Ethyl-3,5-dimethylbenzene

This reaction introduces a formyl group (-CHO) onto the aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst system, typically aluminum chloride and cuprous chloride[2][3][4]. The use of cuprous chloride allows the reaction to proceed at or near atmospheric pressure, mitigating the need for high-pressure equipment[1].

G cluster_step1 Step 1: Gattermann-Koch Formylation start_mol 1-Ethyl-3,5-dimethylbenzene reagents 1. CO, HCl 2. AlCl₃, CuCl product_mol 2-Ethyl-3,5-dimethylbenzaldehyde reagents->product_mol G cluster_step2 Step 2: Oxidation start_mol 2-Ethyl-3,5-dimethylbenzaldehyde reagents 1. KMnO₄, NaOH(aq) 2. HCl(aq) product_mol 2-Ethyl-3,5-dimethylbenzoic Acid reagents->product_mol G cluster_mechA Thionyl Chloride Mechanism Acid R-COOH Intermediate1 Chlorosulfite Intermediate Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ Chloride Cl⁻ Products R-COCl + SO₂ + HCl Intermediate2->Products Collapse

Sources

Methodological & Application

Application Note: High-Yield Esterification of Sterically Hindered 2-Ethyl-3,5-dimethylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the esterification of 2-Ethyl-3,5-dimethylbenzoyl chloride . Unlike standard benzoyl chlorides, this substrate presents significant steric hindrance due to the ortho-ethyl group and electronic deactivation from the alkyl substituents. Standard Schotten-Baumann conditions (aqueous base) often result in hydrolysis or incomplete conversion.

This guide provides a robust, anhydrous Nucleophilic Acyl Substitution protocol utilizing 4-(Dimethylamino)pyridine (DMAP) as a hyper-nucleophilic catalyst. This method ensures high yields (>90%) even with secondary alcohols or hindered phenols, critical for drug discovery intermediates where lipophilicity and metabolic stability are prioritized.

Mechanistic Insight & Experimental Design

The Steric Challenge

The primary challenge with 2-Ethyl-3,5-dimethylbenzoyl chloride is the 2-ethyl substituent . In the transition state, this group exerts steric pressure on the incoming nucleophile, destabilizing the tetrahedral intermediate. Furthermore, the electron-donating nature of the three alkyl groups (ethyl, 3,5-dimethyl) reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

The Solution: DMAP Catalysis

To overcome these barriers, we utilize the Steglich/Höfle principle adapted for acid chlorides.

  • Base Role: Triethylamine (TEA) or Pyridine acts as an auxiliary base to neutralize the HCl byproduct.

  • Catalyst Role: DMAP attacks the hindered acid chloride faster than the alcohol, forming a highly reactive N-acylpyridinium intermediate . This intermediate is more electrophilic and less sterically shielded than the parent acid chloride, facilitating rapid attack by the alcohol.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle that drives this reaction against the steric gradient.

DMAP_Mechanism AC Acid Chloride (Hindered) INT N-Acylpyridinium Salt (Activated) AC->INT Fast Attack DMAP DMAP (Catalyst) DMAP->INT PROD Target Ester INT->PROD Nucleophilic Substitution HCL H-DMAP+ Cl- INT->HCL Leaving Group ALC Alcohol (Nucleophile) ALC->PROD HCL->DMAP Regeneration by Base BASE Auxiliary Base (TEA/Pyridine) BASE->HCL Scavenges HCl

Figure 1: DMAP-catalyzed nucleophilic acyl substitution cycle. The formation of the N-acylpyridinium salt bypasses the steric penalty of direct alcohol attack.

Experimental Protocol

Reagents & Materials Table
ComponentRoleEquiv.Notes
2-Ethyl-3,5-dimethylbenzoyl chloride Substrate1.0Moisture sensitive; dispense under N2.
Target Alcohol Nucleophile1.1 - 1.2Dry (azeotrope with toluene if needed).
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous; amine-free.
Triethylamine (TEA) Base1.5 - 2.0Scavenges HCl; prevents degradation.
DMAP Catalyst0.1 - 0.2Critical: Use 10-20 mol% for hindered substrates.
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with the Alcohol (1.1 equiv) and anhydrous DCM (concentration ~0.2 M relative to acid chloride).

  • Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • Cool the mixture to 0°C using an ice/water bath. Note: Cooling controls the exotherm upon acid chloride addition.

Step 2: Addition of Acid Chloride

  • Dissolve 2-Ethyl-3,5-dimethylbenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the reaction flask over 10–15 minutes.

    • Why? Dropwise addition prevents localized concentration spikes that could lead to side reactions (e.g., anhydride formation).

  • Allow the reaction to stir at 0°C for 30 minutes.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) indicates completion.

    • Optimization: If conversion is <50% after 4 hours, heat to reflux (40°C). The ortho-ethyl group may require thermal energy to overcome the rotational barrier.

Step 4: Quenching & Workup

  • Quench: Add saturated aqueous NH₄Cl (equal volume to solvent) to quench unreacted acid chloride. Stir vigorously for 10 minutes.

  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

  • Wash Sequence (Critical for Purity):

    • Wash 1: 1M HCl or 10% Citric Acid (removes TEA and DMAP).

    • Wash 2: Saturated NaHCO₃ (removes hydrolyzed benzoic acid byproduct).

    • Wash 3: Brine (saturated NaCl).

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workup Logic & Purification Workflow

The lipophilicity of the 2-Ethyl-3,5-dimethyl moiety makes the product highly soluble in organic solvents, but it also increases the risk of retaining non-polar impurities.

Workup_Flow RXN Reaction Mixture (DCM + Product + Byproducts) QUENCH Quench: Sat. NH4Cl RXN->QUENCH SEP Phase Separation QUENCH->SEP WASH_ACID Acid Wash (1M HCl) Removes: DMAP, TEA SEP->WASH_ACID Organic Layer WASH_BASE Base Wash (NaHCO3) Removes: 2-Et-3,5-Me-Benzoic Acid WASH_ACID->WASH_BASE DRY Dry (MgSO4) & Concentrate WASH_BASE->DRY PURE Crude Ester (Ready for Flash Chrom.) DRY->PURE

Figure 2: Purification workflow designed to chemically strip amine catalysts and hydrolyzed acid byproducts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Steric hindrance prevents attack.Increase DMAP to 0.5 equiv or switch solvent to Toluene and reflux (110°C).
Hydrolyzed Acid in Product Moisture ingress or incomplete coupling.Ensure DCM is anhydrous. Use fresh acid chloride. Perform rigorous NaHCO₃ washes.
Product "Oiling Out" High lipophilicity.The "2-ethyl-3,5-dimethyl" chain is greasy. Evaporate fully and attempt crystallization from cold Hexane/Pentane.

Safety & Handling

  • Corrosivity: 2-Ethyl-3,5-dimethylbenzoyl chloride is a lachrymator and corrosive. Handle strictly in a fume hood.

  • Reaction Exotherm: The reaction with amines/alcohols is exothermic. Always cool to 0°C during addition.

  • Pressure: Evolution of HCl (neutralized by base) can create pressure if the vessel is sealed too tightly without a vent/balloon.

References

  • Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. "Benzoyl chloride derivatives and steric effects." National Library of Medicine.

Application Note: Amide Bond Formation via 2-Ethyl-3,5-dimethylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of amide bonds utilizing 2-Ethyl-3,5-dimethylbenzoyl chloride (CAS: Variable/Derivative). This reagent is a specialized building block often employed in medicinal chemistry to introduce a sterically congested, electron-rich aromatic moiety .

Chemical Rationale (The "Expertise" Pillar)

Unlike standard benzoyl chloride, this specific reagent presents two distinct challenges that must be managed to ensure high yields:

  • Steric Hindrance (The Ortho-Effect): The 2-ethyl group projects significant bulk near the carbonyl center. This increases the energy barrier for the nucleophilic attack of the amine, retarding the formation of the tetrahedral intermediate.

  • Electronic Deactivation: The three alkyl groups (2-ethyl, 3,5-dimethyl) are electron-donating. Through inductive effects (+I), they increase the electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzoyl chloride.

Implication for Protocol: Standard Schotten-Baumann conditions at room temperature may be insufficient for secondary or deactivated amines. This guide prioritizes an anhydrous, nucleophile-catalyzed approach to overcome these barriers.

Safety & Handling (Critical)

  • Hazards: Acid chlorides are lachrymators and corrosive . They react violently with moisture to release HCl gas.

  • PPE: Neoprene gloves, chemical splash goggles, and a functioning fume hood are mandatory.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hydrolysis degrades the reagent to the corresponding benzoic acid (white solid), which is unreactive under these conditions.

Reaction Mechanism & Pathway[1][2][3][4][5]

The reaction proceeds via a Nucleophilic Acyl Substitution.[1][2] Due to the steric bulk of the 2-ethyl group, we recommend the addition of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is less sterically hindered and more susceptible to amine attack.

Visualization: DMAP-Catalyzed Mechanism

ReactionMechanism AcidCl 2-Ethyl-3,5-dimethyl- benzoyl chloride Inter N-Acylpyridinium Intermediate (Activated) AcidCl->Inter Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter Catalysis Product Final Amide Inter->Product Amine Attack (Rate Limiting Step) Amine Target Amine (R-NH2) Amine->Product Base DIPEA/TEA (HCl Scavenger) Base->Product Neutralizes HCl

Caption: Figure 1. DMAP-catalyzed activation pathway. The intermediate overcomes the steric/electronic deactivation of the 2-ethyl group.

Experimental Protocols

Method A: Anhydrous Catalytic Coupling (Recommended for MedChem)

Best for: Drug discovery, small-scale synthesis (10mg – 5g), and unreactive/secondary amines.

Reagents:

  • Amine (1.0 equiv)[3][4]

  • 2-Ethyl-3,5-dimethylbenzoyl chloride (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • DMAP (0.1 equiv) – Crucial for this hindered substrate

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solvation: Dissolve the Amine (1.0 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the mixture to 0°C . Add 2-Ethyl-3,5-dimethylbenzoyl chloride (1.1 equiv) dropwise.

    • Note: Although hindered, the initial mixing can still be exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Optimization: Due to the 2-ethyl steric bulk, stir for 4–16 hours . If using a secondary amine, heating to reflux (40°C in DCM or 66°C in THF) may be required.

  • Monitoring: Check by TLC or LCMS.[3] Look for the disappearance of the amine peak.

  • Quench: Add a saturated solution of NaHCO₃ or 1M NaOH.

Method B: Biphasic Schotten-Baumann

Best for: Scale-up (>10g), water-soluble amines, or robust primary amines.

Protocol:

  • Dissolve the amine in 1M NaOH (2.5 equiv).

  • Dissolve the acid chloride in an equal volume of DCM or Diethyl Ether .

  • Vigorously stir the biphasic mixture at RT for 4–8 hours.

  • Separate phases. The product will reside in the organic layer (unless highly polar).

Purification & Workup Workflow

The lipophilic nature of the 2-ethyl-3,5-dimethyl group facilitates organic extraction.

Visualization: Workup Logic

Workup Rxn Crude Reaction Mixture (DCM) Wash1 Wash 1: 1M HCl (Removes unreacted Amine & DMAP) Rxn->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Hydrolyzed Benzoic Acid) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry (MgSO4) & Concentrate Wash3->Dry Final Crude Amide (Ready for Column/Recryst) Dry->Final

Caption: Figure 2. Standard extractive workup for removing basic impurities and acidic byproducts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the 2-ethyl group.Heat: Switch solvent to THF or Toluene and reflux. Catalysis: Increase DMAP to 0.2–0.5 equiv.
White Precipitate Formation of Amine-HCl salts.This is normal. Ensure enough base (DIPEA/NaOH) is present to keep the amine free.
Hydrolysis (Acid formation) Wet solvent or old acid chloride.Use freshly distilled DCM. Verify acid chloride quality by NMR (check for shift of -COCl vs -COOH).
Emulsion during Workup Amide is amphiphilic.Use brine during separation.[3] Filter the biphasic mixture through Celite if solids are present.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Acyl Substitution).
  • Sigma-Aldrich. (2023).[5] Benzoyl Chloride Safety Data Sheet. (Representative for substituted benzoyl chlorides).

  • Organic Chemistry Portal. (2023). Schotten-Baumann Reaction: Mechanism and Conditions.

  • National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation...[6][7].

  • BenchChem. (2025).[3] Protocol for Acylation Reaction with Hindered Chlorides.

Sources

Troubleshooting & Optimization

Minimizing side reactions in 2-Ethyl-3,5-dimethylbenzoyl chloride derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-3,5-dimethylbenzoyl chloride Derivatization

Welcome to the technical support guide for minimizing side reactions during the derivatization of amines and phenols with 2-Ethyl-3,5-dimethylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The sterically hindered nature of this particular benzoyl chloride derivative presents unique challenges, and this guide is intended to help you navigate them effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 2-Ethyl-3,5-dimethylbenzoyl chloride.

Q1: What makes 2-Ethyl-3,5-dimethylbenzoyl chloride a challenging acylating agent?

A1: The primary challenge arises from steric hindrance. The ethyl group and two methyl groups ortho and meta to the benzoyl chloride functionality create a crowded environment around the carbonyl carbon. This steric bulk can significantly slow down the desired nucleophilic attack by an amine or phenol, making the reaction more susceptible to competing side reactions.

Q2: What are the most common side reactions I should be aware of?

A2: The principal side reactions include:

  • Hydrolysis: Reaction of the benzoyl chloride with water to form the unreactive 2-Ethyl-3,5-dimethylbenzoic acid.[1][2][3]

  • Friedel-Crafts Acylation: If a Lewis acid is used or if the reaction is heated, the benzoyl chloride can acylate the aromatic ring of the solvent or another reactant molecule.[4][5]

  • Reaction with Solvent: If a nucleophilic solvent (like an alcohol) is used, it can compete with your intended nucleophile.

  • Low Reactivity/Incomplete Reaction: Due to steric hindrance, the reaction may not go to completion, leaving unreacted starting materials.

Q3: What are the general best practices to minimize these side reactions?

A3: Key strategies include:

  • Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to prevent hydrolysis.[2][6]

  • Optimal Temperature Control: Most reactions should be performed at low temperatures (e.g., 0 °C to room temperature) to disfavor side reactions, which often have higher activation energies.[1]

  • Appropriate Base Selection: The choice of base is critical for activating the nucleophile and neutralizing the HCl byproduct without promoting side reactions.[7][8][9]

  • Careful Choice of Solvent: Use non-nucleophilic, aprotic solvents.

II. Troubleshooting Guide: A Deeper Dive

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Amide/Ester Product

Possible Causes & Solutions:

  • Cause A: Hydrolysis of 2-Ethyl-3,5-dimethylbenzoyl chloride.

    • Diagnosis: You may observe a white precipitate of 2-Ethyl-3,5-dimethylbenzoic acid in your reaction mixture. A workup and NMR/LC-MS analysis of the crude product will confirm its presence.

    • Solution:

      • Ensure Rigorous Anhydrous Conditions: Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (nitrogen or argon). Use freshly distilled, anhydrous solvents. Molecular sieves can be added to the solvent prior to use.[6]

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Cause B: Insufficient Nucleophilicity of the Amine/Phenol.

    • Diagnosis: The starting amine or phenol is recovered largely unreacted. This is common with sterically hindered or electron-deficient nucleophiles.

    • Solution:

      • Choice of Base: For weakly nucleophilic amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct without competing with the nucleophile. For phenol derivatization, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) may be necessary to deprotonate the phenol, forming the more nucleophilic phenoxide.

      • Schotten-Baumann Conditions: For many primary and secondary amines, Schotten-Baumann conditions can be highly effective.[10][11][12][13] This involves a two-phase system (e.g., dichloromethane and water) with an aqueous base like sodium hydroxide.[11][12] The base neutralizes the HCl as it is formed, driving the reaction forward.[7][10]

  • Cause C: Steric Hindrance from the Nucleophile.

    • Diagnosis: The reaction is slow or incomplete, even with a strong base. This is particularly relevant for secondary amines or ortho-substituted anilines.

    • Solution:

      • Increase Reaction Time and/or Temperature (with caution): While elevated temperatures can promote side reactions, a modest increase (e.g., to 40-50 °C) may be necessary for highly hindered substrates. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

      • Use a Catalyst: For hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP is a hypernucleophilic acylation catalyst that can accelerate the reaction.

Problem 2: Formation of a Significant Amount of a Colored Impurity

Possible Causes & Solutions:

  • Cause: Friedel-Crafts Acylation Side Reaction.

    • Diagnosis: You observe a new, often colored, byproduct, particularly if your reaction involves an aromatic solvent or a Lewis acid catalyst. The mass of this byproduct will correspond to the addition of the 2-Ethyl-3,5-dimethylbenzoyl group to another aromatic ring.

    • Solution:

      • Avoid Lewis Acid Catalysts: Do not use Lewis acids like AlCl3 or FeCl3, as they strongly promote Friedel-Crafts acylation.[5][14]

      • Choose a Non-Aromatic Solvent: Use solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) instead of benzene or toluene.

      • Maintain Low Temperatures: Friedel-Crafts reactions typically require higher activation energy. Keeping the reaction temperature low (e.g., 0 °C) will favor the desired amidation/esterification.

Problem 3: Complex Mixture of Products Observed by TLC or LC-MS

Possible Causes & Solutions:

  • Cause A: Use of a Nucleophilic Base/Catalyst.

    • Diagnosis: You see byproducts corresponding to the reaction of your base with the benzoyl chloride. For example, if using pyridine as a base, you may form an acylpyridinium salt, which can then lead to other products.[8][9][15]

    • Solution:

      • Switch to a Non-Nucleophilic Base: Use a sterically hindered amine base like triethylamine or diisopropylethylamine. These are basic enough to neutralize HCl but are too bulky to readily attack the carbonyl carbon.

  • Cause B: Over-acylation (less common with this substrate but possible with highly nucleophilic amines).

    • Diagnosis: If your amine has other reactive sites (e.g., another amine or hydroxyl group), you may see multiple additions of the benzoyl group.

    • Solution:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the benzoyl chloride. A slight excess of the amine can sometimes be beneficial to ensure all the acid chloride is consumed.

      • Slow Addition: Add the 2-Ethyl-3,5-dimethylbenzoyl chloride dropwise to the solution of the amine and base at a low temperature. This keeps the concentration of the acylating agent low at any given time, disfavoring multiple reactions.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Derivatization of a Primary Amine under Schotten-Baumann Conditions
  • Dissolve the primary amine (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve 2-Ethyl-3,5-dimethylbenzoyl chloride (1.05 eq) in a small amount of DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer. Wash with 1 M HCl, then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Recommended Reaction Conditions
Nucleophile TypeRecommended BaseSolventTemperatureKey Considerations
Primary Aliphatic Amineaq. NaOHDCM/Water0 °C to RTSchotten-Baumann conditions are generally effective.[10][11][13]
Primary Aromatic AmineTriethylamine (TEA) or PyridineDCM or THF0 °C to RTAniline derivatives may be less nucleophilic; an organic base is often preferred.
Secondary AmineTEA or DIPEADCM or THFRT to 40 °CSteric hindrance may require slightly elevated temperatures and longer reaction times.
PhenolK2CO3 or NaHAcetonitrile or DMFRT to 60 °CRequires a stronger base to form the more nucleophilic phenoxide.
Sterically Hindered Amine/PhenolTEA or DIPEA with catalytic DMAPDCM or THFRT to 50 °CA catalyst may be necessary to overcome high activation energy barriers.

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired reaction versus the major side reactions.

reaction_pathways start 2-Ethyl-3,5-dimethylbenzoyl chloride + Nucleophile (Amine/Phenol) product Desired Amide/ Ester Product start->product Desired Pathway (Low Temp, Anhydrous) hydrolysis Hydrolysis Product (Carboxylic Acid) start->hydrolysis Side Reaction 1 (Presence of Water) friedel Friedel-Crafts Acylation Product start->friedel Side Reaction 2 (Lewis Acid / Heat)

Caption: Desired vs. side reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

This diagram provides a logical flow for diagnosing and solving low yield issues.

troubleshooting_workflow start Low Yield Observed check_hydrolysis Check for Carboxylic Acid (Hydrolysis Product) start->check_hydrolysis check_sm Is Starting Material (SM) Recovered? check_hydrolysis->check_sm No hydrolysis_yes Improve Anhydrous Conditions check_hydrolysis->hydrolysis_yes Yes sm_yes Increase Nucleophilicity (Stronger Base / Catalyst) check_sm->sm_yes Yes sm_no Consider Other Side Reactions (e.g., Friedel-Crafts) check_sm->sm_no No

Caption: Troubleshooting low reaction yield.

V. References

  • Grokipedia. Schotten–Baumann reaction. Available from:

  • ResearchGate. Why should heat not be given in the reaction that benzoyl chloride is present? (February 01 2023). Available from:

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available from:

  • Benchchem. An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride. Available from:

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from:

  • Grokipedia. Schotten–Baumann reaction. (August 01 2020). Available from:

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from:

  • Discussion Forum. How does benzoylation differ from general acylation in amines, and what role does pyridine play in acylation reactions? (February 20 2024). Available from:

  • Organic Syntheses Procedure. Benzoyl chloride, 4-pentyl. Available from:

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from:

  • Sigma-Aldrich. Friedel–Crafts Acylation. Available from:

  • Benchchem. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (January 24 2026). Available from:

  • Wikipedia. Friedel–Crafts reaction. Available from:

  • Sciencemadness Wiki. Benzyl chloride. (November 07 2021). Available from:

  • Wikipedia. Schotten–Baumann reaction. Available from:

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available from:

  • Shaalaa.com. What is the role of pyridine in the acylation reaction of amines? (March 28 2022). Available from:

  • Quora. What is the role of Lewis acid in halogenation of benzene? (April 15 2018). Available from:

  • Wikipedia. Benzoyl chloride. Available from:

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-3,5-dimethylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Ethyl-3,5-dimethylbenzoyl chloride is a highly reactive acyl chloride intermediate. While specific toxicological data for this exact isomer is limited, it shares the aggressive hazard profile of the benzoyl chloride class: severe corrosivity, moisture sensitivity, and lachrymatory potential.

The primary danger is not just direct contact, but hydrolysis . Upon contact with mucosal moisture (eyes, lungs) or atmospheric humidity, it rapidly hydrolyzes to release hydrochloric acid (HCl) gas and the parent lipophilic acid (2-ethyl-3,5-dimethylbenzoic acid).

The Golden Rule: Treat this compound as an "in-situ" generator of anhydrous HCl gas.

The Hazard Mechanism (The "Why")

To understand the PPE requirements, you must understand the reaction kinetics driving the hazard.

Hydrolysis Equation:



  • Lipophilicity Factor: The ethyl and dimethyl substitutions on the benzene ring increase the molecule's lipophilicity compared to standard benzoyl chloride. This facilitates rapid absorption through the skin's stratum corneum before hydrolysis occurs in the deeper tissue, potentially leading to deep, delayed chemical burns.

  • Lachrymator Effect: The acid chloride functionality irritates the TRPA1 ion channels in the eyes and respiratory tract, causing immediate, severe tearing and respiratory distress.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" rules are insufficient. The following matrix is based on permeation kinetics for aromatic acid chlorides.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Eye Protection Unvented Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. Acid chloride vapors bypass side shields. Goggles form a seal that prevents HCl gas from dissolving in the tear film of the eye.
Face Protection Face Shield (8-inch minimum)Required during synthesis scale-up (>50 mL) or dispensing. Protects the neck and face from projectile hydrolysis (splatter) if water accidentally contacts the bulk reagent.
Hand Protection (Splash) Disposable Nitrile (Double-gloved, min 5 mil)Breakthrough Time: < 15 mins.[1][2][3] Benzoyl chlorides permeate nitrile rapidly. Double gloving provides a "sacrificial" outer layer. Change immediately upon contamination.[1][3][4][5]
Hand Protection (Immersion) Silver Shield / 4H (Laminate) or Viton Breakthrough Time: > 4 hours. Required for spill cleanup or prolonged handling. Laminates are impermeable to the aromatic ring structure.
Body Defense Chemical-Resistant Apron (over Lab Coat)Standard cotton lab coats absorb the chemical, holding it against the chest where body sweat triggers hydrolysis. An apron provides a non-absorbent barrier.
Respiratory Fume Hood (Sash at 18")Primary Control. If work must occur outside a hood (e.g., instrument maintenance), a Full-Face Respirator with Acid Gas (Yellow)/Organic Vapor (Black) cartridges is mandatory.

Operational Workflow: Handling & Quenching

Diagram 1: PPE & Engineering Control Decision Logic

This logic flow ensures you select the correct control measures before opening the bottle.

PPE_Decision_Tree Start START: Task Assessment Vol_Check Volume > 50 mL? Start->Vol_Check Std_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Vol_Check->Std_PPE No High_PPE Enhanced PPE: Face Shield + Apron + Laminate Gloves Vol_Check->High_PPE Yes Hood_Check Work inside Fume Hood? Resp_Req STOP: Full Face Respirator (OV/AG Cartridge) REQUIRED Hood_Check->Resp_Req No (Open Bench) Safe_Ops Proceed with Moisture-Free Protocols Hood_Check->Safe_Ops Yes Std_PPE->Hood_Check High_PPE->Hood_Check

Figure 1: Decision logic for selecting engineering controls and PPE based on volume and location.

Step-by-Step Handling Protocol
  • Moisture Exclusion (Pre-Work):

    • Ensure all glassware is flame-dried or oven-dried.

    • Flush the reaction vessel with Nitrogen or Argon.

    • Why: Even trace moisture on glass walls can trigger localized heating and clouding of the reagent.

  • Dispensing:

    • Do not pour. Use a positive-displacement pipette or a glass syringe with a long needle.

    • If the reagent has solidified (melting point may be near RT), gently warm the container in a water bath (<40°C) with the cap loosened to prevent pressure buildup.

  • Quenching (The Critical Step):

    • Never add water directly to the acid chloride. This risks a "volcano" eruption of hot acid.

    • The Biphasic Quench Method (Recommended):

      • Cool a mixture of Water and MTBE (Methyl tert-butyl ether) or Toluene to 0°C.

      • Dilute the reaction mixture with an organic solvent.

      • Add the reaction mixture dropwise to the rapidly stirring water/solvent biphasic system.

      • Why: The organic solvent acts as a heat sink, and the biphasic nature limits the rate of hydrolysis at the interface.

Emergency Response & Disposal

Diagram 2: Spill Response & Neutralization Workflow

A systematic approach to neutralizing a spill without generating a secondary gas cloud.

Spill_Response Spill Spill Detected Evacuate Evacuate Area (Vapors Present) Spill->Evacuate PPE_Don Don PPE: Resp + Silver Shield Gloves Evacuate->PPE_Don Absorb Cover with Dry Sand or Vermiculite PPE_Don->Absorb Collect Collect into Wide-Mouth Container Absorb->Collect Neutralize Add 5% NaHCO3 (aq) SLOWLY in Fume Hood Collect->Neutralize CAUTION: CO2 Gas Disposal Dispose as Chemical Waste Neutralize->Disposal

Figure 2: Step-by-step workflow for managing a spill of 2-Ethyl-3,5-dimethylbenzoyl chloride.

Waste Disposal Protocol
  • Hydrolysis: All waste containing the acid chloride must be fully quenched before bottling.

  • Neutralization: Treat the quenched aqueous layer with Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) until pH 7.
  • Segregation: Dispose of the organic layer as "Halogenated Organic Waste" (due to potential residual chloride content) and the aqueous layer as "Aqueous Waste" (if separated).

References

  • Carl Roth. (2025).[5] Safety Data Sheet: Benzoyl Chloride. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals: Acid Chlorides. Org. Synth. 2013, 90, 74-86.[6] Retrieved from [Link]

Sources

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